molecular formula C13H21NO B13255394 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B13255394
M. Wt: 207.31 g/mol
InChI Key: RUYLIVZNSBOODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine is a secondary amine featuring a 4-methoxyphenyl group attached to a branched aliphatic chain. The compound’s branched alkyl chain and methoxy substituent likely influence its lipophilicity, metabolic stability, and target interactions, as seen in structurally related molecules .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-13(2,3)9-12(14)10-5-7-11(15-4)8-6-10/h5-8,12H,9,14H2,1-4H3

InChI Key

RUYLIVZNSBOODG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction may produce 1-(4-methoxyphenyl)-3,3-dimethylbutanol.

Scientific Research Applications

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine with key analogs, emphasizing structural variations and functional outcomes:

Compound Name Structural Features Key Biological Activities Reference ID
This compound Branched aliphatic chain (3,3-dimethylbutyl), 4-methoxyphenyl group Limited direct data; inferred stability and lipophilicity from analogs
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine Fluorine substituent (electron-withdrawing) replaces methoxy group Not reported in evidence; fluorine may enhance bioavailability or target affinity
1-(3-Chloro-4-methoxyphenyl)butan-1-amine Chlorine at position 3, methoxy at position 4, linear butyl chain Potential halogen-driven reactivity; no activity data provided
β-Carboline derivatives with 4-methoxyphenyl 4-Methoxyphenyl at position-1, oxazole/oxadiazole at position-3 Cytotoxicity against PC-3 (prostate) and OVCAR-03 (ovarian) cancer cells (IC50: <2.13 μM)
Chalcone derivatives (e.g., Compound 1) 4-Methoxyphenyl linked to α,β-unsaturated ketone Anti-inflammatory and antioxidant effects (dose-dependent in PC12 cells)

Key Observations:

  • Substituent Effects : The 4-methoxyphenyl group enhances π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets like kinases or inflammatory mediators . Fluorine or chlorine substitutions (e.g., ) may alter electronic properties but require empirical validation.
  • Chain Branching : Branched chains (e.g., 3,3-dimethylbutyl) improve metabolic stability compared to linear analogs, as seen in related amines .

Cytotoxicity

β-Carboline derivatives bearing the 4-methoxyphenyl group exhibit potent cytotoxicity. For example:

  • 1-(4-Methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline : IC50 = 2.13 μM (OVCAR-03 ovarian cancer) .
  • Oxazole derivatives (e.g., Compound 10) : Superior activity (IC50 < 2 μM) against prostate (PC-3) and ovarian cancer cells compared to other analogs .

Anti-Inflammatory and Antioxidant Effects

Chalcone derivatives with 4-methoxyphenyl groups (e.g., Compound 1) demonstrate:

  • Dose-dependent protection of PC12 cells from H2O2-induced oxidative stress .
  • Upregulation of antioxidant genes (e.g., Nrf2 pathway) via qRT-PCR and Western blot analysis .

Key Routes for 4-Methoxyphenyl Amines

Method Example Compound Yield Conditions Reference ID
Reductive alkylation 3-Methoxy-3-methylbutan-1-amine hydrochloride 66% H2/Pd(OH)2, MeOH, RT
Condensation 4-(4-Methoxyphenyl)thiazol-2-amine High Refluxing ethanol with thiourea
Heck coupling (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine Moderate Tert-butoxycarbonyl deprotection

Challenges

  • Steric hindrance : Branched chains (e.g., 3,3-dimethylbutyl) may complicate coupling reactions, requiring optimized catalysts .
  • Protecting groups : Necessary for amines in multi-step syntheses (e.g., tert-butoxycarbonyl in ).

Physicochemical Properties

  • Lipophilicity : Branched chains (e.g., 3,3-dimethylbutyl) increase logP values, enhancing membrane permeability .
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs .
  • Stability : Tertiary amines (e.g., 3,3-dimethylbutan-1-amine) resist metabolic oxidation better than primary/secondary analogs .

Biological Activity

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : Approximately 207.31 g/mol
  • CAS Number : 1071511-17-5

The presence of a methoxy group on the phenyl ring and a dimethylbutanamine structure contributes to its unique pharmacological properties.

This compound interacts with various molecular targets, primarily neurotransmitter receptors and enzymes. The methoxy group enhances binding affinity to certain receptors, while the amine group facilitates hydrogen bonding and ionic interactions. This interaction can modulate neurotransmitter systems such as dopamine, serotonin, and norepinephrine, influencing various physiological processes .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects similar to other phenylalkylamines. It potentially acts as an agonist or antagonist at specific receptor sites, which can affect mood, cognition, and behavior .

Anticancer Properties

Studies have explored the anticancer potential of related compounds featuring the methoxyphenyl group. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer with an EC50_{50} of 2 nM in cell-based assays . This suggests that derivatives of this compound may also possess similar anticancer properties.

Structure-Activity Relationship (SAR)

A study focusing on SAR highlighted how modifications to the phenyl ring and aliphatic chains influence biological activity. For example:

CompoundModificationMDH1 Inhibition (IC50_{50})MDH2 Inhibition (IC50_{50})
5aMeta -OMe6.18 ± 0.74 μM1.5 ± 0.01 μM
5dMeta -OCF3_30.94 ± 0.05 μM1.24 ± 0.13 μM
14Dimethylbutyl3.38 ± 0.36 μM1.53 ± 0.08 μM

These findings indicate that specific substitutions can significantly enhance inhibitory activity against enzymes relevant in cancer biology .

Pharmacokinetics and Toxicity

While detailed pharmacokinetic studies on this specific compound are scarce, related compounds have demonstrated favorable profiles for blood-brain barrier penetration and low toxicity in preliminary assessments . Future studies should focus on comprehensive toxicity evaluations to establish safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.